(5-Chloro-2-fluoropyridin-3-yl)methanamine
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Overview
Description
(5-Chloro-2-fluoropyridin-3-yl)methanamine is an organic compound belonging to the class of pyridines It is characterized by the presence of a chlorine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring, with a methanamine group attached to the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluoropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method includes the reaction of 5-chloro-2-fluoropyridine with formaldehyde and ammonia under controlled conditions to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluoropyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry
In chemistry, (5-Chloro-2-fluoropyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology
Its structural features make it a candidate for the design of biologically active molecules .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting various diseases, including cancer and infectious diseases .
Industry
Industrially, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride
- (5-Fluoropyridin-3-yl)methanamine
- (5-Chloro-2-pyridinyl)methanamine
Uniqueness
(5-Chloro-2-fluoropyridin-3-yl)methanamine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H6ClFN2 |
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Molecular Weight |
160.58 g/mol |
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2 |
InChI Key |
SOHYXMWSQIDBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CN)F)Cl |
Origin of Product |
United States |
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